molecular formula C7H4ClIN2 B8788454 2-Chloro-3-iodopyrazolo[1,5-A]pyridine

2-Chloro-3-iodopyrazolo[1,5-A]pyridine

Cat. No.: B8788454
M. Wt: 278.48 g/mol
InChI Key: NFXKVWOIMQNXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-iodopyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

2-chloro-3-iodopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4ClIN2/c8-7-6(9)5-3-1-2-4-11(5)10-7/h1-4H

InChI Key

NFXKVWOIMQNXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-iodosuccinimide (1.06 g, 4.74 mmol) was added to a solution of 2-chloro-pyrazolo-[1,5-a]pyridine (27-2; 0.6 g, 3.95 mmol) in acetonitrile (18.0 mL). The resulting mixture was stirred at room temperature for 2 h and then concentrated under reduced pressure. The resulting residue was diluted with dichloromethane, washed with saturated aqueous sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. Purification by silica gel flash chromatography (5-10% ethyl acetate in hexanes) provided the title compound. 1H NMR (400 MHz, CDCl3) δ 8.36-8.34 (d, J=6.8 Hz, 1 H), 7.40-7.37 (d, J=8.8 Hz, 1 H), 7.26-7.23 (m, 1 H), 6.84-6.81 (m, 1 H). MS (M+1): 279.0.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-pyrazolo[1,5-a]pyridine (0.500 g, 3.28 mmol) in acetonitrile (16.4 mL) was added N-iodosuccinimide (0.885 g, 3.93 mmol). The resulting mixture was stirred at room temperature for 2 hours, then concentrated under reduced pressure. The resulting residue was diluted with dichloromethane, washed with saturated aqueous sodium chloride solution, dried over MgSO4, filtered and concentrated under reduced pressure. Purification by flash chromatography on silica gel (0-15% ethyl acetate in hexanes) provided the title compound. LCMS m/z 278.72 [M+H]+, 280.64 [M+2+H]+, 1H NMR (500 MHz, CDCl3) 8.35 (d, J=6.8 Hz, 1 H), 7.38 (d, J=9.0 Hz, 1H), 7.24 (d, J=8.6 Hz, 1 H), 6.84-6.81 (m, 1 H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.885 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
solvent
Reaction Step One

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